4-(Oxan-4-ylmethoxy)aniline
Overview
Description
4-(Oxan-4-ylmethoxy)aniline is an organic compound with the molecular formula C12H17NO2 . It is a versatile compound with a variety of applications in scientific research and industry. The compound consists of an aniline group attached to a tetrahydropyran ring via a methoxy linkage, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4-(Oxan-4-ylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a tetrahydropyran methanol derivative under basic conditions . Industrial production methods often employ transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve high yields and purity .
Chemical Reactions Analysis
4-(Oxan-4-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the aniline group, converting it to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Oxan-4-ylmethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets. The aniline group can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways . The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4-(Oxan-4-ylmethoxy)aniline can be compared with other similar compounds, such as:
2-Methyl-4-[(oxan-4-yl)methoxy]aniline: This compound has a similar structure but includes a methyl group, which may alter its chemical properties and reactivity.
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWFBBLLKGMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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